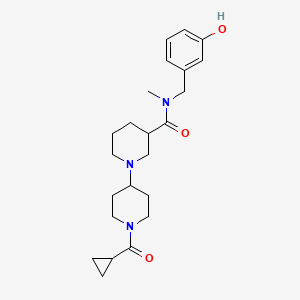![molecular formula C14H9NO4S B5322748 4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5322748.png)
4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, also known as DTBM-MO, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid exerts its biological activity by binding to specific targets in cells. In the case of its anticancer activity, this compound has been shown to inhibit the activity of a specific enzyme called histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of genes that promote cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of histone deacetylase activity, induction of cell death in cancer cells, and modulation of gene expression. This compound has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid. One direction is the development of new derivatives of this compound with improved biological activity. Another direction is the investigation of the potential applications of this compound in other fields, such as energy storage and conversion. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can be synthesized using a multistep process that involves the reaction of 2-propyn-1-ol with 2-chloroacetonitrile, followed by the reaction with thiourea and 4-carboxybenzaldehyde. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anticancer activity by inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of new metal-organic frameworks with potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with potential applications in organic synthesis.
properties
IUPAC Name |
4-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c1-2-7-15-12(16)11(20-14(15)19)8-9-3-5-10(6-4-9)13(17)18/h1,3-6,8H,7H2,(H,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZANJHSWWEQM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5322676.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322684.png)

![(5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5322695.png)
![4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5322714.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5322716.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B5322720.png)
![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322733.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322741.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5322753.png)
![N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B5322754.png)
![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5322755.png)
![3-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5322759.png)